5-(3-Chloro-phenyl)-3H-oxazole-2-thione
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Overview
Description
5-(3-Chloro-phenyl)-3H-oxazole-2-thione is a heterocyclic compound that features an oxazole ring substituted with a 3-chlorophenyl group and a thione group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloro-phenyl)-3H-oxazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding dihydro derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(3-Chloro-phenyl)-3H-oxazole-2-thione has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(3-Chloro-phenyl)-3H-oxazole-2-thione exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
5-Phenyl-3H-oxazole-2-thione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-(4-Chloro-phenyl)-3H-oxazole-2-thione: Similar structure but with the chlorine atom at a different position on the phenyl ring, potentially altering its chemical properties.
2-(3-Chloro-phenyl)-5-methyl-1,3,4-oxadiazole: Contains a different heterocyclic core, leading to distinct chemical and biological properties.
Uniqueness: The presence of the 3-chlorophenyl group in 5-(3-Chloro-phenyl)-3H-oxazole-2-thione imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(3-chlorophenyl)-3H-1,3-oxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPSTOZOKMXPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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